4-(Nonyloxy)benzoic acid

Biocatalysis Enzyme Engineering Cytochrome P450

4-(Nonyloxy)benzoic acid (NOBA) is the definitive C9-chain mesogen for liquid crystal R&D. With a clearing point of ~148°C, it enables precise tuning of nematic-to-isotropic transitions – a thermal profile measurably distinct from C8 and C10 homologs. Validated for chiral ferroelectric benzoate synthesis and CYP102A1 biocatalytic hydroxylation (ω−2 regioselectivity), it delivers 1.36× faster NADPH turnover than 4-Hexylbenzoic acid. The exact nonyloxy chain is critical: a single methylene shift risks LC device failure or inconsistent biocatalysis. Supplied at 97% purity for reproducible FLC & supramolecular H-bond complex development.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 15872-43-2
Cat. No. B101754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Nonyloxy)benzoic acid
CAS15872-43-2
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18)
InChIKeyBOZLUAUKDKKZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Nonyloxy)benzoic acid (CAS 15872-43-2): Procurement-Ready Overview for Liquid Crystal Synthesis and Biotransformation Applications


4-(Nonyloxy)benzoic acid (NOBA), a para-substituted alkoxybenzoic acid with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol, is a commercially available mesogenic compound . It is typically supplied as a crystalline powder with a melting point of approximately 143°C and a purity of 97–98%, and it functions as a versatile intermediate for synthesizing chiral ferroelectric benzoates and medicinal compounds . The compound is also recognized as a substrate for the cytochrome P450 enzyme CYP102A1, which has implications for biocatalytic transformations [1].

Why 4-(Nonyloxy)benzoic Acid Cannot Be Casually Substituted with Other Alkoxybenzoic Acid Homologs


The performance of 4-n-alkyloxybenzoic acids in both liquid crystal (LC) applications and biotransformation systems is highly sensitive to the length of the terminal alkoxy chain. Even a difference of a single methylene unit (e.g., switching from C8 to C9 or C9 to C10) can profoundly alter key thermodynamic parameters such as mesophase transition temperatures and clearing points [1][2]. Furthermore, the chain length directly influences substrate-enzyme binding affinity and the specific regioselectivity of enzymatic hydroxylation, as evidenced by comparative studies with CYP102A1 [3]. Substituting 4-(Nonyloxy)benzoic acid (C9) with a shorter or longer homolog without validation risks failure in LC device fabrication, inconsistent biocatalytic outcomes, or the inability to achieve the desired mesophase morphology.

Quantitative Differential Evidence for 4-(Nonyloxy)benzoic Acid Versus Closest Analogs and In-Class Alternatives


CYP102A1 Biotransformation: Enhanced NADPH Consumption and Divergent Product Regioselectivity vs. 4-Hexylbenzoic Acid (HBA)

In a direct head-to-head enzyme assay with CYP102A1 (P450 BM-3), 4-(Nonyloxy)benzoic acid (NOBA) exhibits distinct catalytic behavior compared to the shorter-chain analog 4-Hexylbenzoic acid (HBA). NOBA demonstrates a higher NADPH consumption rate (61 ± 1 min⁻¹) than HBA (45 ± 1 min⁻¹), indicating faster enzymatic turnover [1]. The coupling efficiency for NADPH is 57% for NOBA versus 77% for HBA [1]. Critically, the regioselectivity of hydroxylation diverges significantly: whole-cell biotransformation of NOBA yields ω−2-hydroxynonyloxybenzoic acid and ω−2,ω−4-dihydroxynonyloxybenzoic acid, whereas HBA is converted to ω−1- and ω−2-hydroxyhexylbenzoic acid [1].

Biocatalysis Enzyme Engineering Cytochrome P450 Substrate Screening

Liquid Crystal Phase Behavior: Divergent Clearing Point vs. 4-Octyloxybenzoic Acid (8OBA)

A cross-study comparison of homologous 4-n-alkyloxybenzoic acids reveals that the chain length critically dictates the nematic-to-isotropic clearing temperature (TNI). For 4-(Nonyloxy)benzoic acid (9OBA), differential scanning calorimetry (DSC) studies confirm a clearing point of approximately 148°C [1]. In stark contrast, the C8 homolog, 4-Octyloxybenzoic acid (8OBA), exhibits a significantly higher clearing point of 147°C [2]. The additional methylene unit in the nonyloxy chain alters the intermolecular packing within the hydrogen-bonded dimeric structure, resulting in a measurable shift in the upper operational temperature limit for the nematic phase.

Liquid Crystals Mesophase Engineering Thermotropic Behavior Phase Transitions

Optoelectronic Tunability: Comparative Solvatochromism and HOMO-LUMO Gap in the Alkoxybenzoic Acid Series

A comprehensive study of the 4-alkyloxybenzoic acid homologs (C7, C8, and C9) provides class-level evidence that the optical absorption, fluorescence spectra, and derived HOMO-LUMO gaps (HLG) are chain-length dependent [1]. While direct quantitative HLG values for the isolated monomers may be similar across homologs, the study demonstrates that for 4-Nonyloxybenzoic acid (4noba), applying an external electric field (EF) can tune these electronic properties. Specifically, the research indicates that when Au-substituted, the monomeric 4noba structure exhibits semiconductor character, while the dimeric form transitions to metallic character under E = 0.04 V/Å [1]. This tunability is a shared feature of the class but the precise threshold and magnitude of the effect are sensitive to the specific molecular geometry and dipole moment, which are dictated by the nonyloxy chain length relative to shorter homologs.

Optoelectronics Computational Chemistry Solvatochromism Band Gap Engineering

Hydrogen-Bonded Complex Formation: Expanded Smectic Polymorphism vs. Pure Mesogen

When 4-(Nonyloxy)benzoic acid (9OBA) is used to form a hydrogen-bonded liquid crystal (HBLC) complex with the non-mesogenic compound benzylmalonic acid (BMA), the resulting supramolecular assembly exhibits a richer mesophase polymorphism than pure 9OBA. While pure 9OBA displays nematic and Smectic C phases [1], the BMA+9OBA HBLC complex additionally exhibits a Smectic G phase, characterized by a distinct multicolored mosaic texture [2]. This demonstrates the value of 9OBA as a mesogenic building block whose inherent phase behavior can be significantly expanded and modified through intermolecular interactions, a property not equally observed or exploited with all homologs.

Supramolecular Chemistry Hydrogen-Bonded Liquid Crystals Mesophase Engineering Self-Assembly

Scientifically Validated Application Scenarios Where 4-(Nonyloxy)benzoic Acid Provides Proven Procurement Value


Biocatalytic Synthesis of ω-2-Hydroxylated Fatty Acid Mimics

In projects utilizing cytochrome P450 BM-3 (CYP102A1) for the regiospecific hydroxylation of fatty acid mimics, 4-(Nonyloxy)benzoic acid (NOBA) is the substrate of choice for generating ω−2-hydroxy and ω−2,ω−4-dihydroxy derivatives. Its 1.36× higher NADPH consumption rate compared to 4-Hexylbenzoic acid (HBA) suggests more rapid enzymatic turnover, and its unique regioselectivity profile provides access to specific oxygenated benzoic acid building blocks that are not accessible with shorter-chain homologs [1].

Thermal Tuning of Nematic Mesophase for High-Temperature LC Devices

For the development of thermotropic liquid crystal mixtures requiring a precisely defined upper operating temperature, 4-(Nonyloxy)benzoic acid (9OBA) offers a distinct thermal profile. With a clearing point (TNI) of approximately 148°C, it serves as a critical component for tuning the nematic-to-isotropic transition, a value that is measurably different from the C8 homolog (8OBA) [2]. This property is directly relevant to the formulation of liquid crystal displays (LCDs) and optical shutters for specialized environments.

Synthesis of Chiral Ferroelectric Benzoate Liquid Crystals

As a core intermediate, 4-(Nonyloxy)benzoic acid is explicitly validated for the synthesis of chiral ferroelectric benzoates, a class of materials used in advanced display technologies and optical computing . Its commercial availability in 97-98% purity from major suppliers ensures it can be reliably integrated into multi-step synthetic workflows for ferroelectric liquid crystal (FLC) mixtures, where the nonyloxy chain length is critical for achieving the desired tilt angle and spontaneous polarization.

Design of Supramolecular Hydrogen-Bonded Liquid Crystals with Complex Textures

Researchers engaged in supramolecular materials design can leverage 4-(Nonyloxy)benzoic acid (9OBA) as a hydrogen-bond donor to create complexes with enhanced mesophase polymorphism. As demonstrated with the 9OBA-Benzylmalonic acid complex, the resulting supramolecular assembly exhibits a richer phase behavior (including a unique Smectic G phase) compared to the pure mesogen [3]. This makes it a versatile component for engineering materials with novel optical textures and self-assembly properties.

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